Dual Enzymatic Specificity: Caspase-1 and ACE2 Cleavage vs. Single-Target Comparators
Mca-YVADAP-Lys(Dnp)-OH is cleaved by two distinct enzymes at defined scissile bonds: caspase-1 (ICE) hydrolyzes the Asp-Ala bond, while ACE2 cleaves the Pro-Lys bond . In contrast, the closely related comparator Mca-APK(Dnp)-OH is exclusively cleaved by ACE2 at the Pro-Lys bond and exhibits no activity toward caspase-1 . This functional dichotomy is further underscored by comparison with traditional caspase-1 substrates like Ac-YVAD-AFC and Ac-WEHD-AFC, which are not hydrolyzed by ACE2 [1].
| Evidence Dimension | Enzyme Cleavage Specificity |
|---|---|
| Target Compound Data | Cleaved by both Caspase-1 (between D & A) and ACE2 (between P & K) |
| Comparator Or Baseline | Mca-APK(Dnp)-OH: Cleaved by ACE2 only; Ac-YVAD-AFC/Ac-WEHD-AFC: Cleaved by Caspase-1 only |
| Quantified Difference | Binary specificity (dual vs. single target) |
| Conditions | Biochemical protease activity assays as per manufacturer and literature specifications |
Why This Matters
This dual-specificity profile enables a single substrate to interrogate both inflammatory (caspase-1) and cardiovascular/viral entry (ACE2) pathways, reducing experimental complexity and enabling cross-pathway comparisons that are impossible with single-target alternatives.
- [1] Vickers, C., Hales, P., Kaushik, V., Dick, L., Gavin, J., Tang, J., Godbout, K., Parsons, T., Baronas, E., Hsieh, F., Acton, S., Patane, M., Nichols, A., & Tummino, P. (2002). Hydrolysis of Biological Peptides by Human Angiotensin-converting Enzyme-related Carboxypeptidase. Journal of Biological Chemistry, 277(17), 14838-14843. View Source
